Cas no 98-03-3 (Thiophene-2-carbaldehyde)

Thiophene-2-carbaldehyde is an aromatic aldehyde derived from thiophene, offering advantages in its use as a versatile building block for organic synthesis and heterocyclic compound development. Its reactivity profile facilitates efficient coupling reactions and functional group transformations, making it suitable for applications in pharmaceuticals and materials science research.
Thiophene-2-carbaldehyde structure
Thiophene-2-carbaldehyde structure
Product Name:Thiophene-2-carbaldehyde
CAS No:98-03-3
MF:C5H4OS
MW:112.149660110474
MDL:MFCD00005429
CID:34931
PubChem ID:7364
Update Time:2025-12-08

Thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Thiophene-2-aldehyde
    • 2-Thiophenecarboxaldehyde,Thenaldehyde
    • 2-Thiophenecarboxald
    • 2-Thiophenecarboxaldehyde (stabilized with HQ)
    • 2-Formylthiophene, 2-Thenaldehyde
    • THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
    • Thiophene-2-carboxaldehyde
    • 2-Thenaldehyde
    • 2-Thiophene Carboxaldehyde
    • thiophene-2-carbaldehyde
    • 2-Formylthiophene
    • 2-Thiophenecarboxaldehyde
    • 2-Thiophenealdehyde
    • 2-Thienylaldehyde
    • 2-Thiophenecarbaldehyde
    • 2-Thienylcarboxaldehyde
    • 2-Thienaldehyde
    • formylthiophene
    • alpha-Formylthiophene
    • 2-Thiophenaldehyde
    • Thenaldehyde
    • alpha-Thiophenecarboxaldehyde
    • .alpha.-Formylthiophene
    • 2-thiophencarboxaldehyde
    • 2-thienal
    • thiophenecarboxaldehyde
    • thiophen-2-carbaldehyde
    • 2-thiophene car
    • 2-Formylthiofuran
    • 2-Thienylcarbaldehyde
    • 2-Thiofurancarboxaldehyde
    • NSC 2162
    • Thiofurfural
    • Thiophene-o-carboxaldehyde
    • α-Formylthiophene
    • α-Thiophenaldehyde
    • α-Thiophenecarboxaldehyde
    • 2-Thiophenecarboxaldehyde,99%
    • Thiophene-2-carbaldehyde
    • MDL: MFCD00005429
    • Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
    • InChI Key: CNUDBTRUORMMPA-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CS1
    • BRN: 105819

Computed Properties

  • Exact Mass: 111.99800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 72.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 45.3

Experimental Properties

  • Color/Form: Pale yellow liquid
  • Density: 1.2 g/mL at 25 °C(lit.)
  • Melting Point: <10°C
  • Boiling Point: 198 °C(lit.)
    75-77 °C/11 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:170.6°F
    Degrees Celsius:77°C
  • Refractive Index: n20/D 1.591(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 45.31000
  • LogP: 1.56060
  • Sensitiveness: Air Sensitive
  • FEMA: 2493
  • Solubility: Soluble in ethanol, benzene, ether, slightly soluble in water

Thiophene-2-carbaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 2810
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S36/37/39-S37-S24
  • FLUKA BRAND F CODES:9
  • RTECS:XM8135000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:0-10°C
  • Risk Phrases:R22; R43

Thiophene-2-carbaldehyde Customs Data

  • HS CODE:29349990
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Thiophene-2-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ;  5 h, 80 °C
Reference
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
Shen, Yan-Ming; Xue, Yun; Yan, Mi; Mao, Hui-Ling; Cheng, Hu; et al, Chemical Communications (Cambridge, 2021, 57(7), 907-910

Production Method 2

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 12 h, 120 °C
Reference
N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols
Leng, Yan; Li, Jingjing; Zhang, Chenjun; Jiang, Pingping; Li, Yue; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

Production Method 3

Reaction Conditions
1.1 Reagents: Quinone ,  Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile ,  Water ;  48 h, 100 °C
Reference
Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system
Inamoto, Kiyofumi; Yamada, Tetsuya; Kato, Sei-ichi; Kikkawa, Shoko; Kondo, Yoshinori, Tetrahedron (2013, 2013, 69(44), 9192-9199

Production Method 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane ,  Water ;  3 h, 20 bar, 100 °C
Reference
Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids
Korovchenko, Pavel; Donze, Cecile; Gallezot, Pierre; Besson, Michele, Catalysis Today (2007, 2007, , 1-2

Production Method 5

Reaction Conditions
1.1 Reagents: 1,10-Phenanthroline ,  Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate ,  1,2-Diethyl 1,2-hydrazinedicarboxylate ,  Oxygen
Reference
Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols
Marko, Istvan. E.; Giles, Paul R.; Tsukazaki, Masao; Chelle-Regnaut, Isabelle; Gautier, Arnaud; et al, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt oxide (Co3O4) ,  Manganese Solvents: Acetonitrile ;  6 h, 60 °C
Reference
Manganese Doping in Cobalt Oxide Nanorods Promotes Catalytic Dehydrogenation
Ke, Qingping; Yi, Ding; Jin, Yangxin; Lu, Fei; Zhou, Bo; et al, ACS Sustainable Chemistry & Engineering (2020, 2020, 8(14), 5734-5741

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide ,  Graphene Solvents: Toluene ;  1 atm, rt → 100 °C; 8 h, 100 °C
Reference
High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation
Jeong, Jae-Min; Jin, Se Bin; Yoon, Jo Hee; Yeo, Jae Goo; Lee, Geun Young; et al, Catalysts (2019, 2019, 9(1), 1-25

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile ,  Water ;  5 h, pH 7, rt
Reference
Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates
Jana, Sandipan; Thomas, Jithin; Sen Gupta, Sayam, Inorganica Chimica Acta (2019, 2019, , 476-482

Production Method 9

Reaction Conditions
1.1 Catalysts: Tempo ,  2286259-65-0 Solvents: Acetonitrile ;  2 h, 30 °C
Reference
Base-Free Aerobic Oxidation of Alcohols over Copper-Based Complex under Ambient Condition
Mei, Qingqing ; Liu, Huizhen; Yang, Youdi; Liu, Hangyu; Li, Shaopeng; et al, ACS Sustainable Chemistry & Engineering (2018, 2018, 6(2), 2362-2369

Production Method 10

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ;  2 min, rt
1.2 Catalysts: 1-Methylimidazole ;  2 min, rt
1.3 Reagents: Oxygen ;  4 h, 25 °C
Reference
Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO
Wang, Lianyue; Bie, Zhixing; Shang, Sensen; Lv, Ying; Li, Guosong; et al, RSC Advances (2016, 2016, 6(41), 35008-35013

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone ,  Water
1.2 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Sodium perchlorate Solvents: Acetonitrile ,  Water ;  7 h, rt
Reference
Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization
Tang, Danyang; Yang, Xianjing; Chen, Qiguo; Shen, Zhenlu; Li, Meichao, Journal of the Electrochemical Society (2016, 2016, 163(5),

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Alumina ,  Ruthenium hydroxide Solvents: Toluene ;  30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Reference
Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst
Mannel, David S.; Stahl, Shannon S.; Root, Thatcher W., Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

Production Method 13

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  24 h, 80 °C
Reference
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; Matsuda, Ryotaro; Tanaka, Iku; Sato, Hiroshi; Kanoo, Prakash; et al, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

Production Method 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ;  80 °C
Reference
Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions
Zahmakiran, Mehmet; Akbayrak, Serdar; Kodaira, Tetsuya; Oezkar, Saim, Dalton Transactions (2010, 2010, 39(32), 7521-7527

Production Method 15

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 - 5 h, rt
Reference
Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids
Yadav, J. S.; Reddy, B. V. S.; Sreedhar, P.; Kondaji, G.; Nagaiah, K., Catalysis Communications (2008, 2008, 9(5), 590-593

Production Method 16

Reaction Conditions
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper ,  4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ;  0.5 h, rt
1.2 Reagents: Tempo ,  Oxygen Solvents: Chlorobenzene ;  8 h, 90 °C; 90 °C → 0 °C
Reference
Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode
Lu, Norman; Lin, Yan-Chou, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

Production Method 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ;  40 min, 60 °C
Reference
Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition
Ji, Hong-Bing; Chen, Qing-Lin, Youji Huaxue (2006, 2006, 26(4), 491-496

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ;  20 h, 1 bar, 60 °C
Reference
Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts
Tobita, Fumiya; Yasukawa, Tomohiro; Yamashita, Yasuhiro; Kobayashi, Shu, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

Production Method 19

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, rt → reflux
Reference
Nickel-catalyzed, regio- and enantioselective benzylic alkenylation of olefins with alkenyl bromide
Liu, Jiandong; Gong, Hegui; Zhu, Shaolin, Angewandte Chemie, 2021, 60(8), 4060-4064

Production Method 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ;  2 h, rt
Reference
Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus
Lai, Ya-Liang; Wang, Xue-Zhi; Zhou, Xian-Chao; Dai, Rui-Rong; Zhou, Xiao-Ping ; et al, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

Production Method 21

Reaction Conditions
1.1 Reagents: 1-Methylimidazole ,  Oxygen Catalysts: Tempo ,  2445364-42-9 Solvents: Acetonitrile ;  2 h, rt
Reference
Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air
Lai, Ya-Liang; Wang, Xue-Zhi; Dai, Rui-Rong; Huang, Yong-Liang; Zhou, Xian-Chao; et al, Dalton Transactions (2020, 2020, 49(22), 7304-7308

Production Method 22

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Toluene ;  12 h, 110 °C
Reference
Base-free synthesis of 1,3,5-triazines via aerobic oxidation of alcohols and benzamidine over a recyclable OMS-2 catalyst
Shen, Jian; Meng, Xu, Catalysis Communications (2019, 2019, , 58-63

Production Method 23

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  10 min, rt
Reference
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; Weberskirch, Ralf, Polymer International (2017, 2017, 66(3), 428-435

Production Method 24

Reaction Conditions
1.1 Reagents: Nickel ,  Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol ,  Tetrahydrofuran
Reference
A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents
Khai, Bui The; Arcelli, Antonio, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

Production Method 25

Reaction Conditions
1.1 Reagents: 1-Methylimidazole ,  Tempo Catalysts: Copper bromide (CuBr) ,  4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ;  2 h, 25 °C
Reference
Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model
Al-Hunaiti, Afnan; Abu-Radaha, Batool; Wraith, Darren; Repo, Timo, RSC Advances (2022, 2022, 12(13), 7864-7871

Production Method 26

Reaction Conditions
1.1 Catalysts: 1-Methylimidazole ,  Copper oxide (Cu2O) ,  Iron oxide (Fe3O4) ,  Tempo Solvents: Acetonitrile ;  18 h, 25 °C
Reference
Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole
Xu, Binyu; Senthilkumar, Samuthirarajan; Zhong, Wei; Shen, Zhongquan; Lu, Chunxin; et al, RSC Advances (2020, 2020, 10(44), 26142-26150

Production Method 27

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Methanol ;  5.5 h, 0 °C
Reference
Selective C-H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes
Barone, Mateus R.; Jones, Alan M., Organic & Biomolecular Chemistry (2017, 2017, 15(47), 10010-10015

Production Method 28

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Graphene (oxide) Solvents: Water ;  30 h, 0.2 MPa, 100 °C
Reference
Probing the intrinsic active sites of modified graphene oxide for aerobic benzylic alcohol oxidation
Zhu, Shanhui; Cen, Youliang; Yang, Miao; Guo, Jing; Chen, Chengmeng; et al, Applied Catalysis, 2017, , 89-97

Production Method 29

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Tempo ,  Ferric nitrate Solvents: Acetic acid ;  5 min, 25 °C
1.2 Reagents: Oxygen ;  0.5 h, 1 atm, 80 °C
Reference
Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds
Lagerblom, Kalle; Wrigstedt, Pauli; Keskivaeli, Juha; Parviainen, Arno; Repo, Timo, ChemPlusChem (2016, 2016, 81(11), 1160-1165

Production Method 30

Reaction Conditions
1.1 Reagents: Acetic acid ,  tert-Butyl nitrite ,  Oxygen Catalysts: Tempone Solvents: Toluene ;  1 h, 1 atm, 50 °C
Reference
Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols
Karimi, Babak; Vahdati, Saleh; Vali, Hojatollah, RSC Advances (2016, 2016, 6(68), 63717-63723

Production Method 31

Reaction Conditions
1.1 Catalysts: Tempo ,  Sulfuric acid ,  Iron chloride (FeCl3) ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  3 h, rt
Reference
Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators
Chu, Chaosen; Wang, Xiaoli; Hu, Yutao; Yan, Xiumei; Wang, Zheng, Yingyong Huaxue (2015, 2015, 32(6), 666-670

Production Method 32

Reaction Conditions
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ;  6 h, rt
Reference
Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes
Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Tetrahedron (2013, 2013, 69(14), 2961-2970

Production Method 33

Reaction Conditions
1.1 Reagents: Dodecane ,  Oxygen Catalysts: Palladium Solvents: p-Xylene ;  10 h, 1 atm, 110 °C
Reference
Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation
Johnston, Eric V.; Verho, Oscar; Kaerkaes, Markus D.; Shakeri, Mozaffar; Tai, Cheuk-Wai; et al, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

Production Method 34

Reaction Conditions
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ;  2 h, rt
Reference
TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes
Suzuki, Yusuke; Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Synlett (2012, 2012, 23(8), 1250-1256

Production Method 35

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium ,  Nickel dihydroxide Solvents: Toluene ;  0.25 h, 363 K
Reference
Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen
Venkatesan, S.; Kumar, A. Senthil; Lee, Jyh-Fu; Chan, Ting-Shan; Zen, Jyh-Myng, Chemical Communications (Cambridge, 2009, , 1912-1914

Production Method 36

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ;  24 h, 1 atm, 90 °C
Reference
Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen
Mori, Kohsuke; Hara, Takayoshi; Mizugaki, Tomoo; Ebitani, Kohki; Kaneda, Kiyotomi, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

Thiophene-2-carbaldehyde Raw materials

Thiophene-2-carbaldehyde Preparation Products

Thiophene-2-carbaldehyde Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:98-03-3)2-Thiophenecarboxaldehyde
Order Number:LE7372;LE2307003;LE1532
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:57
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:98-03-3)2-Thiophenecarboxaldehyde
Order Number:sfd5909
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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Email:sales2@senfeida.com
Amadis Chemical Company Limited
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(CAS:98-03-3)Thiophene-2-carbaldehyde
Order Number:A845794
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:07
Price ($):209.0
Email:sales@amadischem.com

Thiophene-2-carbaldehyde Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde: A Versatile Chemical Building Block in Modern Science and Technology

Thiophene-2-carbaldehyde (CAS No. 98-03-3), also known as 2-formylthiophene or thiophene-2-carboxaldehyde, is a significant heterocyclic organic compound widely recognized for its role as a key intermediate in synthetic chemistry. This compound features a thiophene ring substituted with an aldehyde group at the 2-position, imparting unique reactivity that makes it invaluable across various industries, including pharmaceuticals, materials science, and agrochemicals. With the growing interest in sustainable chemistry and green synthesis, thiophene-2-carbaldehyde applications are increasingly explored in eco-friendly processes, aligning with global trends toward reducing environmental impact. Researchers and industries frequently search for terms like "thiophene-2-carbaldehyde synthesis," "properties of thiophene-2-carbaldehyde," and "uses of thiophene derivatives," highlighting its relevance in both academic and commercial contexts. Its molecular structure, C5H4OS, and properties such as a boiling point of approximately 198-200°C and solubility in organic solvents like ethanol and ether, contribute to its versatility. As demand for high-performance materials and innovative drugs rises, this compound continues to gain attention, particularly in areas like organic electronics and medicinal chemistry, where it serves as a precursor for more complex molecules.

The chemical properties of thiophene-2-carbaldehyde make it a focal point in synthetic strategies. Its aldehyde group is highly reactive, allowing for facile condensation reactions, such as the formation of Schiff bases, which are crucial in designing ligands for catalysis and bioactive compounds. Additionally, the thiophene ring provides electron-rich characteristics, enhancing its utility in conjugated systems for electronic applications. In recent years, with the surge in AI-driven drug discovery and computational chemistry, queries like "thiophene-2-carbaldehyde in drug design" and "molecular docking with thiophene aldehydes" have become common, reflecting its integration into cutting-edge research. The compound's stability under various conditions and compatibility with green solvents also positions it as a candidate for sustainable manufacturing processes, addressing concerns about chemical waste and energy consumption. This aligns with broader industry shifts toward circular economy models, where thiophene-2-carbaldehyde production methods are optimized to minimize ecological footprints. Moreover, its role in synthesizing functional materials, such as polymers and sensors, ties into trends like smart materials and IoT devices, making it a subject of interest for engineers and scientists seeking innovative solutions.

In the pharmaceutical sector, thiophene-2-carbaldehyde is extensively used as a building block for developing active pharmaceutical ingredients (APIs). It contributes to the synthesis of compounds with potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer agents. For instance, derivatives of this aldehyde have shown promise in targeting specific enzymes or receptors, which is a hot topic in personalized medicine and precision health. Searches related to "thiophene-2-carbaldehyde in medicine" often lead to discussions on its efficacy in novel drug formulations, especially with the rise of biotech innovations and mRNA technology adjacencies. Beyond healthcare, this compound finds applications in agrochemicals, where it aids in creating pesticides and herbicides with improved selectivity and lower toxicity, responding to global demands for food security and sustainable agriculture. The versatility of thiophene-2-carbaldehyde derivatives also extends to materials science, where they are used in organic light-emitting diodes (OLEDs), conductive polymers, and photovoltaic cells, supporting advancements in renewable energy and electronics. As industries embrace digital transformation, the integration of AI and machine learning in compound optimization further elevates the importance of such chemicals, with researchers frequently investigating "thiophene-2-carbaldehyde market trends" to stay ahead in competitive markets.

Looking forward, the future of thiophene-2-carbaldehyde appears bright, driven by innovations in synthetic methodology and expanding applications. With increasing emphasis on green chemistry, efforts are underway to develop more efficient and environmentally benign synthesis routes, reducing reliance on hazardous reagents. This aligns with consumer and regulatory pressures for safer chemicals, making topics like "sustainable synthesis of thiophene-2-carbaldehyde" highly searched in academic databases and industry forums. Additionally, the compound's role in emerging fields such as nanotechnology and bio-based materials opens new avenues for research, particularly in creating smart coatings and biodegradable polymers. The global market for thiophene-based chemicals is projected to grow, fueled by demand from Asia-Pacific regions in electronics and pharmaceuticals, with companies investing in R&D to enhance production scalability. As part of this, educational resources and technical data on thiophene-2-carbaldehyde safety handling are crucial for ensuring workplace safety and compliance with international standards. Overall, this compound exemplifies how traditional chemicals can evolve to meet modern challenges, offering solutions that are not only effective but also aligned with ethical and environmental priorities, making it a staple in the toolkit of chemists and engineers worldwide.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde
LE7372;LE2307003;LE1532
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde
sfd5909
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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